molecular formula C10H5ClFNO2S B2512224 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid CAS No. 1429903-78-5

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid

Cat. No. B2512224
CAS RN: 1429903-78-5
M. Wt: 257.66
InChI Key: SWWGPVNCGJCUFJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid, also known as CFTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, and as a starting material for the synthesis of a variety of compounds. Additionally, CFTA has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thiazole Compounds and Their Derivatives Thiazole compounds, including those similar to 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid, have been synthesized for various applications. The synthesis of novel thiazole compounds containing ether structures and their potential antibacterial activities have been explored. For instance, certain thiazole compounds exhibited notable fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015). Moreover, sulfide and sulfone derivatives of thiazoles were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains (Badiger et al., 2013).

Antimicrobial Activity of Thiazole Derivatives 1,2,4-Triazolo[3,4-b]thiazole derivatives were synthesized through a novel multi-component reaction and exhibited antimicrobial activity against a range of bacterial and fungal strains (Bhat & Holla, 2004).

Applications in Fluorescence and Imaging

Fluorescence Origins in Carbon Dots Studies have investigated the fluorescence origins of carbon dots with high fluorescence quantum yields. Compounds like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid were identified as main ingredients and fluorescence origins in such carbon dots, expanding their applications (Lei Shi et al., 2016).

Structural and Physical Analysis

Structural Characterization of Thiazole Derivatives Isostructural thiazole derivatives have been synthesized and characterized, offering insights into their molecular structure and potential applications. For instance, the crystal structure analysis of certain thiazole derivatives provided a deeper understanding of their molecular conformation and orientation (Kariuki et al., 2021).

Photo-degradation Studies The photo-degradation behavior of thiazole-containing compounds has been extensively studied. Research indicated that specific substituents in thiazole-containing compounds, such as aryl rings, influence their photo-degradation process. Understanding the photo-degradation pathway is crucial for predicting the stability and shelf life of these compounds (Wu et al., 2007).

Miscellaneous Applications

Detection of Aluminium(III) Thiazole derivatives have been utilized in the development of fluorophores for selective detection of Aluminium(III), particularly in the study of intracellular Aluminium(III). Such applications are significant in environmental monitoring and biomedical research (Lambert et al., 2000).

Synthesis of Antitumor Agents Furthermore, new fluorine-containing thiadiazolotriazinones were synthesized and showed promising antibacterial activities. The incorporation of known pharmacophores like 4-fluorophenyl groups in the synthesis of biologically active molecules led to the development of potential antibacterial agents (Holla et al., 2003).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2S/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGPVNCGJCUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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